molecular formula C11H20N2O B3123521 N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide CAS No. 308830-99-1

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B3123521
CAS No.: 308830-99-1
M. Wt: 196.29 g/mol
InChI Key: ZYUNJCXJCKEGIP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a cyclopropylmethyl group and a methyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. One common method involves the use of cyclopropylmethyl bromide and N-methylpiperidine-4-carboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow reactors can also improve the scalability of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for pain management and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

  • N-allyl-N-methylpiperidine-4-carboxamide
  • N-cyclopropylmethyl-N-ethylpiperidine-4-carboxamide
  • N-cyclopropylmethyl-N-methylpiperidine-3-carboxamide

These compounds share structural similarities but differ in the nature of the substituents attached to the piperidine ring. The unique combination of the cyclopropylmethyl and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-13(8-9-2-3-9)11(14)10-4-6-12-7-5-10/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUNJCXJCKEGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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